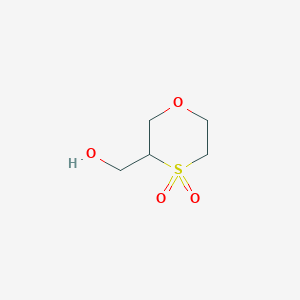
3-(Hydroxymethyl)-1,4lambda6-oxathiane-4,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hydroxymethyl)-1,4lambda6-oxathiane-4,4-dione is an organic compound that features a unique combination of functional groups, including a hydroxymethyl group and a dioxathiane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-1,4lambda6-oxathiane-4,4-dione typically involves the hydroxymethylation of a precursor compound. One common method involves the reaction of a phenolic compound with paraformaldehyde in the presence of water, hydrochloric acid, and acetic acid . The reaction is carried out at room temperature and yields the desired product after several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)-1,4lambda6-oxathiane-4,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-(Hydroxymethyl)-1,4lambda6-oxathiane-4,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)-1,4lambda6-oxathiane-4,4-dione involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Tris(hydroxymethyl)aminomethane: An organic compound with similar hydroxymethyl groups.
Hydroxymethylfurfural: A compound with a hydroxymethyl group and a furan ring.
Uniqueness
3-(Hydroxymethyl)-1,4lambda6-oxathiane-4,4-dione is unique due to its dioxathiane ring structure, which imparts distinct chemical and physical properties compared to other hydroxymethyl-containing compounds.
Properties
Molecular Formula |
C5H10O4S |
|---|---|
Molecular Weight |
166.20 g/mol |
IUPAC Name |
(4,4-dioxo-1,4-oxathian-3-yl)methanol |
InChI |
InChI=1S/C5H10O4S/c6-3-5-4-9-1-2-10(5,7)8/h5-6H,1-4H2 |
InChI Key |
ZHNLWCRRENSNHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C(CO1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















